molecular formula C7H8N2O2S B13815367 Anilino(imino)methanesulfinic acid

Anilino(imino)methanesulfinic acid

Cat. No.: B13815367
M. Wt: 184.22 g/mol
InChI Key: PXYUWGXNHHWIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anilino(imino)methanesulfinic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol . This compound is known for its unique structure, which includes both an anilino group and an imino group attached to a methanesulfinic acid moiety. It is a white to off-white solid that decomposes at temperatures between 132-134°C .

Preparation Methods

The synthesis of anilino(imino)methanesulfinic acid typically involves the reaction of aniline with methanesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Anilino(imino)methanesulfinic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anilino(imino)methanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anilino(imino)methanesulfinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

Anilino(imino)methanesulfinic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

amino(phenylimino)methanesulfinic acid

InChI

InChI=1S/C7H8N2O2S/c8-7(12(10)11)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11)

InChI Key

PXYUWGXNHHWIDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)S(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.